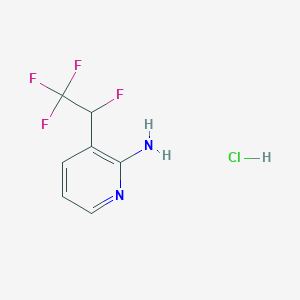

3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride

Description

3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine hydrochloride is a fluorinated pyridine derivative characterized by a tetrafluoroethyl substituent at the 3-position of the pyridine ring and an amine group at the 2-position. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the fluorine atoms. The compound’s commercial availability is supported by multiple global suppliers, including Advanced Molecular Technologies (USA) and Sinochem Jiangsu Corporation (China) .

Properties

IUPAC Name |

3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-5(7(9,10)11)4-2-1-3-13-6(4)12;/h1-3,5H,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAAPIPPGJLUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is through the reaction of 2-aminopyridine with a tetrafluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced forms.

Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Properties

Research indicates that 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride exhibits significant biological activity. It has been investigated for various therapeutic properties:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Studies have indicated effectiveness against certain bacterial strains and fungi.

The tetrafluoroethyl substituent improves the compound's bioavailability and metabolic stability, making it a valuable candidate for further pharmacological research .

Material Science Applications

The unique properties of this compound extend to material science. The compound's stability and lipophilicity are advantageous in developing advanced materials:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal and chemical stability.

- Coatings : Its properties may be utilized in creating coatings with improved resistance to solvents and environmental degradation.

Case Studies

-

Anticancer Activity Study

A study evaluated the effects of this compound on various cancer cell lines (PC3, K562). Results indicated significant inhibition of cell proliferation at low concentrations (5 μg/ml), demonstrating its potential as an anticancer agent . -

Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited substantial antimicrobial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Mechanism of Action

The mechanism by which 3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride exerts its effects depends on its interaction with molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The amine group can participate in hydrogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Positional Isomers

Pyridin-2-amine hydrochlorides with tetrafluoroethyl substituents at different positions on the ring exhibit distinct physicochemical and synthetic properties:

Key Findings :

- Electronic Effects : The 3-position substituent in the target compound may induce stronger electron-withdrawing effects on the pyridine nitrogen compared to the 5- and 6-isomers, altering reactivity in further synthetic modifications.

- Commercial Availability : The 5-isomer is more widely documented, with explicit pricing and suppliers, while the 3-isomer’s availability is inferred from supplier listings .

Substituted Pyridines with Halogen or Simple Fluorine Substituents

Comparison with pyridin-amine hydrochlorides bearing smaller halogen or fluorine groups:

Key Findings :

- Hydrogen Bonding: The chlorine atom in 3-Chloropyridin-2-amine facilitates intermolecular hydrogen bonding, which may enhance crystallinity.

- Lipophilicity : The tetrafluoroethyl group significantly increases lipophilicity (logP ~2.5 estimated) compared to single fluorine or chlorine substituents, impacting solubility and membrane permeability .

Benzene Analogs

The benzene-based analog, 3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride, provides insights into aromatic vs. heteroaromatic systems:

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| 3-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride | C₈H₈ClF₄N | 229.61 | Predicted collision cross-section (CCS): 144.1 Ų (M+H⁺) |

Key Findings :

- Ring Effects : The pyridine ring in the target compound increases polarity and basicity (pKa ~4.5–5.5 for pyridin-2-amine) compared to the benzene analog (pKa ~3.5–4.5 for aniline), influencing solubility in aqueous media.

- Analytical Behavior : The CCS data for the benzene analog suggests distinct mass spectrometric behavior, which could guide analytical method development for the pyridine derivative .

Complex Pharmaceutical Derivatives

Pexidartinib hydrochloride, a drug containing a pyridine moiety, highlights the role of fluorinated groups in medicinal chemistry:

| Compound Name | Structure | Application |

|---|---|---|

| Pexidartinib hydrochloride | Contains trifluoromethyl and chloro-pyrrolopyridine groups | Treatment of tenosynovial giant cell tumor |

Key Findings :

- Substituent Complexity : The tetrafluoroethyl group in the target compound offers a balance of steric bulk and electronic effects, making it a versatile intermediate for designing kinase inhibitors or other bioactive molecules.

Biological Activity

3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride is C7H8ClF4N, with a molecular weight of approximately 245.60 g/mol. The compound features a pyridine ring substituted with a tetrafluoroethyl group, which enhances its lipophilicity and stability in biological systems.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

- Tetrafluoroethyl Group : This substituent increases the lipophilicity of the molecule, potentially enhancing its absorption and distribution in biological systems.

- Amine Group : The presence of the amine allows for hydrogen bonding with biological targets such as enzymes and receptors.

Biological Activity

Research indicates that 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride exhibits various biological activities:

-

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial virulence. For instance, it demonstrated significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria at concentrations around 50 μM .

Enzyme/Pathway Inhibition Concentration Effect T3SS 50 μM ~50% inhibition of secretion - Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain Gram-negative pathogens due to its ability to disrupt virulence factors .

- Cytotoxicity : Evaluations of cytotoxic effects revealed that at tested concentrations, the compound did not exhibit significant toxicity towards various cell lines, indicating a favorable safety profile for further development .

Case Study 1: Inhibition of T3SS

In a study focused on the inhibition of T3SS in Citrobacter rodentium, a model organism for enteropathogenic E. coli infections, 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride was shown to downregulate the expression of key virulence factors without completely inhibiting secretion. This suggests a potential role as a therapeutic agent targeting bacterial infections .

Case Study 2: Permeation Enhancement

Another investigation assessed the permeation enhancement capabilities of this compound in transdermal drug delivery systems. Results indicated that formulations containing 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride significantly enhanced the permeation of therapeutic agents through skin models compared to controls .

Synthesis Methods

The synthesis of 3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine hydrochloride typically involves:

-

Nucleophilic Substitution : The reaction begins with 2-aminopyridine reacting with a tetrafluoroethylating agent under basic conditions.

- Reagents : Commonly used reagents include bases like sodium hydride or potassium carbonate.

- Conditions : The reaction is performed under controlled temperatures to optimize yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.